N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide
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Overview
Description
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a thiazole ring, a pyrrole ring, and a chlorobenzyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a cyclization reaction involving an appropriate precursor such as a 1,4-dicarbonyl compound.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached through a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide.
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-amine: Features an amine group instead of a carboxamide.
Uniqueness
N-(2-chlorobenzyl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-12-6-2-1-5-11(12)9-17-14(20)13-10-21-15(18-13)19-7-3-4-8-19/h1-8,10H,9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNTPAFFXOHMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CSC(=N2)N3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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